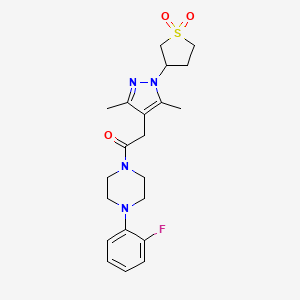![molecular formula C16H14F3N3OS B2373550 N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1281001-90-8](/img/structure/B2373550.png)
N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-b]pyridines are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They are also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Synthesis Analysis
There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis
The reaction of cyanoacetylhydrazine with acetylchloride gave the N-acyl derivative. The latter underwent ready cyclization in sodium ethoxide to give the pyrazole derivative which was the key compound for the synthesis of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives .Physical And Chemical Properties Analysis
Fused pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .科学的研究の応用
Synthesis and Cyclization Processes
The compound has been utilized in the synthesis and cyclization processes to create novel heterocyclic compounds. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides has been reported, showcasing the compound's role in generating previously unknown derivatives through reactions with dimethyl-1-(cyanoacetyl)-1H-pyrazole and other chemicals. This process highlights the compound's utility in constructing complex molecular structures for further scientific exploration (Chigorina, Bespalov, & Dotsenko, 2019).
Antimicrobial and Antioxidant Activities
Research on derivatives of the compound has shown potential antimicrobial and antioxidant activities. For example, thieno[2,3-d:4,5-d']dipyrimidine derivatives synthesized from related compounds have been screened for cytotoxic activity, illustrating the potential biomedical applications of these molecules in treating diseases or as part of new drug development processes (El-Sayed & Fadda, 2018). Furthermore, novel indane-amide substituted derivatives, including pyrazole and pyrimidine, have been investigated for their antioxidant activity, underscoring the importance of such compounds in developing treatments for oxidative stress-related conditions (Mohamed & El-Sayed, 2019).
Biological Activity and Drug Discovery
The exploration of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, including studies on their synthesis, biological activity against cancer cell lines, and in silico studies, demonstrates the compound's relevance in drug discovery and development. These studies provide insights into the potential therapeutic uses of the compound and its derivatives in treating various cancers, offering a basis for future pharmaceutical research (El‐Hag et al., 2022).
Heterocyclic Chemistry Applications
The compound's utility extends to the field of heterocyclic chemistry, where it is used in the synthesis of various heterocyclic systems. This includes the development of new thiazolo[3,2-a]pyridines and related systems, showcasing the compound's versatility in creating diverse molecular structures with potential applications in chemistry and biology (al-Thebeiti, 2000).
作用機序
Target of Action
The primary targets of thieno[2,3-b]pyridine derivatives, which include N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, are often enzymes or receptors involved in critical cellular processes . For instance, thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase , a protein involved in cell cycle progression and apoptosis.
Mode of Action
The compound interacts with its target, often by binding to the active site of the enzyme or receptor. This interaction can inhibit the function of the target, leading to changes in cellular processes
Biochemical Pathways
The inhibition of the target can affect various biochemical pathways. For example, if the target is Pim-1 kinase, the inhibition could disrupt cell cycle progression and apoptosis . The downstream effects of this disruption could include slowed cell growth or induced cell death, depending on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and cellular context. For instance, if the compound inhibits Pim-1 kinase, it could result in slowed cell growth or induced cell death .
将来の方向性
The anti-proliferative thieno[2,3-b]pyridines have been extensively described in the literature, from their discovery as potential inhibitors of PI-PLC to the more recent analogue series that have exhibited increasingly potent anti-proliferative activity against triple-negative breast cancer cell lines . It is expected that many novel applications of thieno[2,3-b]pyridines will be discovered in the future .
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-9-10-4-5-11(16(17,18)19)21-13(10)24-12(9)14(23)22(2)15(8-20)6-3-7-15/h4-5H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHXHBMPKJJUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)N(C)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)
![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)
![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B2373483.png)


![Diethyl 2-[(3-chloro-2-methylanilino)methylene]malonate](/img/structure/B2373488.png)
